molecular formula C8H11Br2N B3345125 2-Bromo-4,6-dimethylaniline hydrogen bromide CAS No. 101703-31-5

2-Bromo-4,6-dimethylaniline hydrogen bromide

Cat. No. B3345125
Key on ui cas rn: 101703-31-5
M. Wt: 280.99 g/mol
InChI Key: NYHBQMSSIQBZLI-UHFFFAOYSA-N
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Patent
US04620025

Procedure details

A 1 1, 3-necked round-bottom flask, equipped with an overhead stirrer, thermometer, and addition funnel was placed in a heating mantle and charged with 2,4-dimethylaniline (60 g, 0.495 mol), propionic acid (450 ml) and water (2 ml). Rapid stirring was initiated as a solution of bromine (93 g, 0.582 mol) in propionic acid (50 ml) was added over 5 minutes. The resulting slurry was stirred at 85°-90° C. for 40 minutes while monitoring the progress of the reaction by high pressure liquid chromatography (HPLC). After cooling to ambient temperature, ethylene was bubbled through the mixture to discharge the color. After cooling to 10° C. and a 15 minute age, the mixture was filtered. The product was washed with chilled propionic acid (150 ml) then hexane (400 ml) added portionwise. The white to cream colored solid was air dried with final drying accomplished under vacuum. The Compound 1a was obtained as a fine white powder.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH2:4].O.[Br:11]Br>C(O)(=O)CC>[BrH:11].[Br:11][C:5]1[CH:6]=[C:7]([CH3:9])[CH:8]=[C:2]([CH3:1])[C:3]=1[NH2:4] |f:4.5|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)C
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
450 mL
Type
solvent
Smiles
C(CC)(=O)O
Step Two
Name
Quantity
93 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(CC)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Rapid stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 1, 3-necked round-bottom flask, equipped with an overhead stirrer
ADDITION
Type
ADDITION
Details
thermometer, and addition funnel
ADDITION
Type
ADDITION
Details
was added over 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred at 85°-90° C. for 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the progress of the reaction by high pressure liquid chromatography (HPLC)
CUSTOM
Type
CUSTOM
Details
ethylene was bubbled through the mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 10° C. and a 15 minute age
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The product was washed with chilled propionic acid (150 ml)
ADDITION
Type
ADDITION
Details
hexane (400 ml) added portionwise
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
with final drying

Outcomes

Product
Name
Type
product
Smiles
Br.BrC1=C(N)C(=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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